1,1'-[6-(3-methoxyphenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone
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Overview
Description
1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE typically involves a multi-step process. One common method involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique pharmacological properties.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, as a carbonic anhydrase inhibitor, it can interfere with the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomeric compounds have a different arrangement of the triazole and thiadiazine rings, resulting in distinct pharmacological profiles.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: Another isomeric form with unique properties and applications.
Uniqueness
The uniqueness of 1-[7-ACETYL-6-(3-METHOXYPHENYL)-3-PHENYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]ETHAN-1-ONE lies in its specific substitution pattern and the resulting pharmacological activities. The presence of the acetyl, methoxyphenyl, and phenyl groups contributes to its distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N4O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[5-acetyl-6-(3-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H18N4O3S/c1-13(26)19-18(16-10-7-11-17(12-16)28-3)24(14(2)27)25-20(22-23-21(25)29-19)15-8-5-4-6-9-15/h4-12H,1-3H3 |
InChI Key |
QMHIFQYUJQGGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=CC=C3)C(=O)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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